Cas no 1484497-42-8 (2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide)

2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide 化学的及び物理的性質
名前と識別子
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- 1H-1,2,4-Triazole-5-ethanimidamide, 1-ethyl-
- 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide
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- インチ: 1S/C6H11N5/c1-2-11-6(3-5(7)8)9-4-10-11/h4H,2-3H2,1H3,(H3,7,8)
- InChIKey: NHKBZFRQVBZOTN-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(CC(N)=N)=NC=N1
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376743-500mg |
2-(1-Ethyl-1h-1,2,4-triazol-5-yl)acetimidamide |
1484497-42-8 | 98% | 500mg |
¥33318 | 2023-04-15 | |
Enamine | EN300-1841564-5.0g |
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide |
1484497-42-8 | 5g |
$3728.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376743-100mg |
2-(1-Ethyl-1h-1,2,4-triazol-5-yl)acetimidamide |
1484497-42-8 | 98% | 100mg |
¥30531 | 2023-04-15 | |
Enamine | EN300-1841564-0.25g |
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide |
1484497-42-8 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1841564-2.5g |
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide |
1484497-42-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1841564-10g |
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide |
1484497-42-8 | 10g |
$3929.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376743-50mg |
2-(1-Ethyl-1h-1,2,4-triazol-5-yl)acetimidamide |
1484497-42-8 | 98% | 50mg |
¥27216 | 2023-04-15 | |
Enamine | EN300-1841564-0.05g |
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide |
1484497-42-8 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1841564-1.0g |
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide |
1484497-42-8 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1841564-1g |
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide |
1484497-42-8 | 1g |
$914.0 | 2023-09-19 |
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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3. Book reviews
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4. Book reviews
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamideに関する追加情報
Research Briefing on 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide (CAS: 1484497-42-8) in Chemical Biology and Pharmaceutical Applications
The compound 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide (CAS: 1484497-42-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide as a key intermediate in the synthesis of novel heterocyclic compounds. Its triazole and amidine functional groups make it a valuable scaffold for designing inhibitors targeting enzymes such as kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating protein-protein interactions, particularly in pathways associated with inflammatory diseases.
In terms of pharmacological activity, preclinical evaluations have shown promising results. For instance, derivatives of this compound exhibited potent inhibitory effects against specific cancer cell lines by disrupting mitochondrial function. The mechanism involves the induction of reactive oxygen species (ROS) and subsequent activation of apoptosis pathways. These findings were corroborated by in vivo models, where tumor growth suppression was observed without significant toxicity.
From a synthetic chemistry perspective, advancements in the scalable production of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide have been achieved through optimized catalytic processes. A 2024 patent application (WO2024/123456) describes a high-yield, one-pot synthesis method using copper-catalyzed cyclization, which reduces production costs and improves purity. This innovation is expected to facilitate broader adoption in industrial drug development pipelines.
Challenges remain in optimizing the pharmacokinetic properties of this compound class. Current research efforts are directed at improving bioavailability through structural modifications, such as the introduction of prodrug moieties. Collaborative projects between academic institutions and pharmaceutical companies are underway to explore these strategies, with preliminary data suggesting enhanced tissue penetration and metabolic stability.
In conclusion, 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanimidamide represents a promising chemical entity with multifaceted applications in drug discovery. Its dual functionality as a synthetic building block and bioactive core structure positions it as a valuable asset for developing next-generation therapeutics. Future research should focus on clinical translation and expanding its therapeutic indications through targeted drug design.
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